molecular formula C16H19NO2S B5419519 N-[1-(3,4-dimethylphenyl)ethyl]benzenesulfonamide

N-[1-(3,4-dimethylphenyl)ethyl]benzenesulfonamide

Cat. No.: B5419519
M. Wt: 289.4 g/mol
InChI Key: GGVMTHHLRKWNNU-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)ethyl]benzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]benzenesulfonamide typically involves the reaction of 3,4-dimethylphenyl ethylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfonic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This compound may target enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A sulfonamide used in veterinary medicine.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.

Uniqueness

N-[1-(3,4-dimethylphenyl)ethyl]benzenesulfonamide is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other sulfonamides. Its 3,4-dimethylphenyl ethyl moiety may enhance its binding affinity to certain molecular targets, potentially leading to improved efficacy in specific applications .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-12-9-10-15(11-13(12)2)14(3)17-20(18,19)16-7-5-4-6-8-16/h4-11,14,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVMTHHLRKWNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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